molecular formula C21H21NO6 B15286709 Fmoc-alpha-methyl-L-Glu

Fmoc-alpha-methyl-L-Glu

Cat. No.: B15286709
M. Wt: 383.4 g/mol
InChI Key: YORGKHGDLMQZGF-NRFANRHFSA-N
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Description

The Fmoc group is widely used as a protecting group for amines in peptide synthesis due to its stability under basic conditions and ease of removal under mildly acidic conditions . The alpha-methyl modification introduces a methyl group at the alpha position of the glutamic acid, which can influence the compound’s reactivity and interactions.

Preparation Methods

Synthetic Routes and Reaction Conditions

The synthesis of Fmoc-alpha-methyl-L-Glu typically involves the protection of the amino group of alpha-methyl-L-glutamic acid with the Fmoc group. This can be achieved by reacting alpha-methyl-L-glutamic acid with 9-fluorenylmethoxycarbonyl chloride (Fmoc-Cl) in the presence of a base such as sodium bicarbonate in an organic solvent like dioxane . The reaction proceeds under mild conditions and yields the protected amino acid.

Industrial Production Methods

Industrial production of this compound follows similar synthetic routes but on a larger scale. The process involves the use of automated peptide synthesizers that can handle large quantities of reagents and solvents. The reaction conditions are optimized to ensure high yield and purity of the final product .

Chemical Reactions Analysis

Types of Reactions

Fmoc-alpha-methyl-L-Glu can undergo various chemical reactions, including:

    Oxidation: The compound can be oxidized to form corresponding oxo derivatives.

    Reduction: Reduction reactions can convert the carboxyl group to an alcohol.

    Substitution: The Fmoc group can be substituted with other protecting groups or functional groups.

Common Reagents and Conditions

Major Products Formed

The major products formed from these reactions depend on the specific reagents and conditions used. For example, oxidation can yield oxo derivatives, while reduction can produce alcohols. Substitution reactions can result in various functionalized derivatives .

Scientific Research Applications

Chemistry

Fmoc-alpha-methyl-L-Glu is used in solid-phase peptide synthesis (SPPS) as a building block for the synthesis of peptides and proteins. Its stability and ease of removal make it an ideal protecting group for amines .

Biology

In biological research, this compound is used to study protein-protein interactions and enzyme-substrate interactions. It can be incorporated into peptides to investigate their biological activity and stability .

Medicine

Its incorporation into peptides can enhance their stability and bioavailability .

Industry

In the industrial sector, this compound is used in the production of synthetic peptides for various applications, including diagnostics, therapeutics, and research .

Mechanism of Action

The mechanism of action of Fmoc-alpha-methyl-L-Glu involves its role as a protecting group in peptide synthesis. The Fmoc group protects the amino group of the amino acid, preventing unwanted reactions during peptide chain assembly. The Fmoc group can be removed under mildly acidic conditions, allowing the amino group to participate in subsequent reactions .

Comparison with Similar Compounds

Similar Compounds

Uniqueness

This compound is unique due to its specific combination of the Fmoc protecting group and the alpha-methyl modification. This combination provides distinct reactivity and stability, making it valuable in peptide synthesis and other applications .

Properties

Molecular Formula

C21H21NO6

Molecular Weight

383.4 g/mol

IUPAC Name

(2S)-2-(9H-fluoren-9-ylmethoxycarbonylamino)-2-methylpentanedioic acid

InChI

InChI=1S/C21H21NO6/c1-21(19(25)26,11-10-18(23)24)22-20(27)28-12-17-15-8-4-2-6-13(15)14-7-3-5-9-16(14)17/h2-9,17H,10-12H2,1H3,(H,22,27)(H,23,24)(H,25,26)/t21-/m0/s1

InChI Key

YORGKHGDLMQZGF-NRFANRHFSA-N

Isomeric SMILES

C[C@](CCC(=O)O)(C(=O)O)NC(=O)OCC1C2=CC=CC=C2C3=CC=CC=C13

Canonical SMILES

CC(CCC(=O)O)(C(=O)O)NC(=O)OCC1C2=CC=CC=C2C3=CC=CC=C13

Origin of Product

United States

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